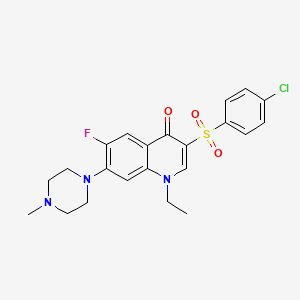
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule and their positions.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the synthesized compound are also important factors to consider.Molecular Structure Analysis
Molecular structure analysis involves studying the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the mechanisms of these reactions, and the products formed.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Molecular Structure Analysis
In a study by Murugesan et al. (2021), a similar compound was synthesized and characterized using various techniques, including X-ray Crystallography and spectroscopy. The study involved Density Functional Theory (DFT) calculations, which provided insights into the molecule's electronic properties and reactive sites for electrophilic and nucleophilic attacks. The biological activity was explored through molecular docking studies, indicating potential for interactions with human serum albumin (HSA) (Murugesan et al., 2021).
Synthesis and Catalysis
Another research conducted by Murugesan, Gengan, and Krishnan (2016) focused on a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing similar quinoline derivatives. This study highlights the compound's role in facilitating the synthesis of complex organic molecules (Murugesan, Gengan, & Krishnan, 2016).
Antibacterial and Antifungal Activity
Rajanarendar et al. (2010) explored the antimicrobial and mosquito larvicidal activities of quinoline derivatives, including compounds structurally related to the one . These compounds showed significant antibacterial and antifungal activities against various strains and were lethal to mosquito larvae (Rajanarendar et al., 2010).
Inhibitory Activities
Research by Ge et al. (2016) on similar quinolone derivatives revealed their potential as Topoisomerase I (Top I) inhibitors. These compounds showed notable anti-proliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Ge et al., 2016).
Structural Studies
Studies like those by Polishchuk et al. (2008) and Shen et al. (2012) have focused on determining the crystal structure of similar quinolone compounds. These structural analyses are crucial for understanding the molecular geometry and potential interactions of the compound in various biological contexts (Polishchuk et al., 2008); (Shen et al., 2012).
Anticancer Potential
A study by Reddy et al. (2015) on 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to the compound , highlighted their potential anticancer activity. The synthesized compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to improve the synthesis process, explore new reactions, investigate its biological activity, or develop applications for the compound.
Please note that the availability of this information can vary depending on how much research has been conducted on the specific compound. For a novel or less-studied compound, some or all of this information may not be available.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-3-26-14-21(31(29,30)16-6-4-15(23)5-7-16)22(28)17-12-18(24)20(13-19(17)26)27-10-8-25(2)9-11-27/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDZXTACVFWRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

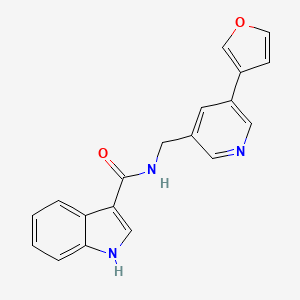
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)
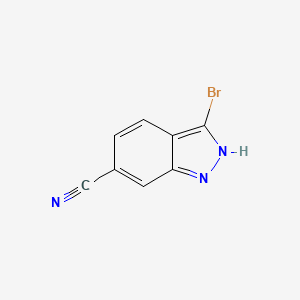
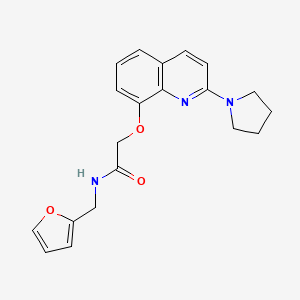
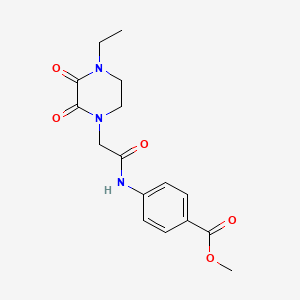
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)
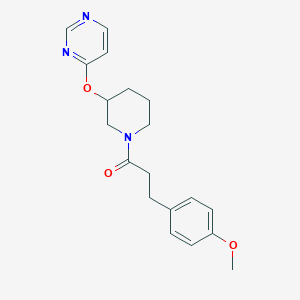
![6-(3-hydroxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)
![methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate](/img/structure/B2803462.png)
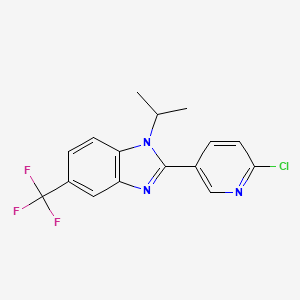
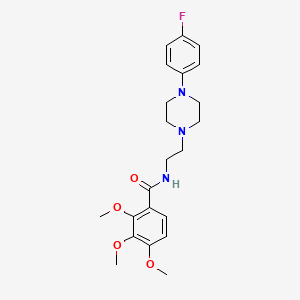
![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)
![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)